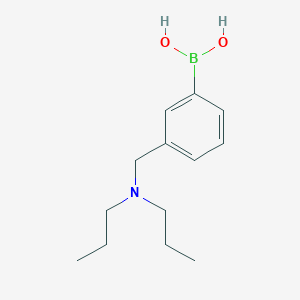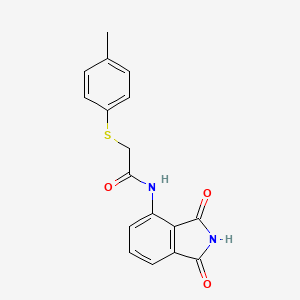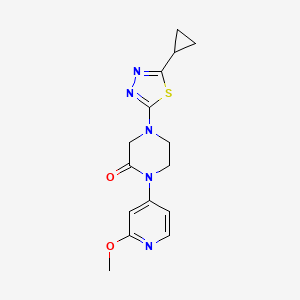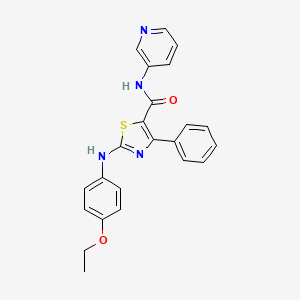
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 3-amino-1H-pyrrole-2-carboxylate” is a chemical compound that is part of the heterocyclic building blocks . It is also known as “N-Boc-2,5-dihydro-1H-pyrrole” and has the empirical formula C9H15NO2 . Its molecular weight is 169.22 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from N-boc-diallylamine . The Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(C)(C)OC(=O)N1CC=CC1 . The InChI key for this compound is YEBDZDMYLQHGGZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving “this compound” include its use in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.458 (lit.) , a boiling point of 208 °C (lit.) , and a density of 0.981 g/mL at 25 °C (lit.) .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-amino-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-6(10)4-5-11-7/h4-5,11H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCGAFQVLOYYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)
![N-(3,5-dimethylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2390646.png)
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)


![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
